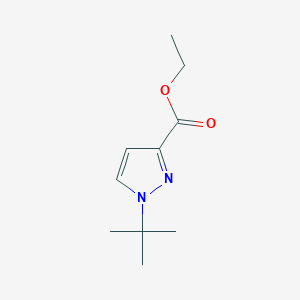

ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate

Description

Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate is a pyrazole-based ester characterized by a tert-butyl group at the pyrazole ring’s 1-position and an ethyl ester moiety at the 3-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. For instance, ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate (CAS 519056-54-3, molecular weight 210.28) shares a similar backbone but includes an additional methyl group at the 5-position .

Properties

IUPAC Name |

ethyl 1-tert-butylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-9(13)8-6-7-12(11-8)10(2,3)4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTZOSYBGNRPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693332 | |

| Record name | Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682757-49-9 | |

| Record name | Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction conditions often involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the pyrazole ring, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate has garnered attention for its bioactive properties, particularly in drug development:

- Anti-inflammatory Effects : Studies have demonstrated that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves inhibition of specific enzymes that mediate inflammation.

- Antimicrobial Activity : Research indicates that this compound shows potential antimicrobial effects against various pathogens, suggesting its application in developing new antimicrobial agents.

- Anticancer Activity : Case studies reveal that this compound can inhibit the growth of cancer cells in vitro, including breast and liver cancer lines. Its mechanism appears to involve targeting specific cellular pathways that regulate tumor growth.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes:

- Kinase Inhibition : this compound has shown effectiveness in inhibiting kinases associated with cancer progression. This aspect is crucial for developing targeted therapies aimed at specific cancer types.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits growth of breast (MDA-MB-231) and liver (HepG2) cancer cells |

Table 2: Mechanisms of Action

| Mechanism | Description | References |

|---|---|---|

| Enzyme Inhibition | Blocks activity of kinases involved in cancer | |

| Pathway Modulation | Affects signaling pathways related to inflammation |

Case Study 1: Antitumor Activity

In a study examining various pyrazole derivatives, this compound was found to significantly inhibit the proliferation of colorectal cancer cells. The study utilized assays to assess cell viability and apoptosis induction, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It effectively inhibited specific kinases involved in cancer progression, supporting its application in targeted cancer therapies. The study highlighted the importance of structural modifications in enhancing enzyme selectivity and potency.

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate and Analogs

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Substituents |

|---|---|---|---|---|---|---|

| Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | 519056-54-3 | C₁₁H₁₈N₂O₂ | 210.28 | – | – | 1-tert-butyl, 3-COOEt, 5-methyl |

| Ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate | 133261-10-6 | C₁₁H₁₈N₂O₂ | 210.27 | 2.5 | 44.1 | 5-tert-butyl, 3-COOEt, 2-methyl |

| tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | 728896-69-3 | C₈H₁₃N₃O₂ | 183.21 | – | – | 1-tert-butyl, 3-amino |

| Ethyl 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate | 306936-96-9 | C₁₈H₂₂Cl₂N₂O₂ | 369.29 | – | – | 3-tert-butyl, 5-COOEt, 1-(2,4-Cl-benzyl) |

Key Differences and Implications

In contrast, the 5-tert-butyl isomer (CAS 133261-10-6 ) places bulk at the 5-position, which may influence crystal packing or intermolecular interactions.

Polarity and Solubility: The amino-substituted analog (CAS 728896-69-3 ) has a lower molecular weight (183.21 g/mol) and higher polarity due to the -NH₂ group, increasing hydrogen-bonding capacity compared to ester derivatives. Ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate (XLogP3 = 2.5 ) is more lipophilic than amino-substituted derivatives, suggesting better membrane permeability but lower aqueous solubility.

Steric and Electronic Effects :

- The dichlorobenzyl-substituted compound (CAS 306936-96-9 ) combines steric bulk (tert-butyl) with electron-withdrawing chlorine atoms, likely enhancing stability toward hydrolysis but reducing solubility.

Research Findings

- Crystallography : Tools like Mercury () enable analysis of packing patterns in pyrazole derivatives. For example, tert-butyl groups often induce voids or disordered regions in crystal lattices due to their bulk .

- Synthetic Utility : Ethyl pyrazole carboxylates serve as intermediates in medicinal chemistry. The methyl and tert-butyl groups in CAS 133261-10-6 and 519056-54-3 may act as directing groups in cross-coupling reactions .

Biological Activity

Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features, including a bulky tert-butyl group and an ethyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : CHNO

- Molecular Weight : 196.25 g/mol

- Structure : The structure features a pyrazole ring with a tert-butyl group at the 1-position and an ethyl carboxylate at the 3-position, which influences its steric and electronic properties.

Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit enzyme activity by blocking substrate access, thereby modulating biological pathways relevant to inflammation and microbial resistance .

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole carboxylic acids exhibit significant antimicrobial properties, suggesting that this compound could be effective against various pathogens .

Antimicrobial Effects

This compound has been investigated for its antimicrobial properties. Pyrazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. Notably, studies have demonstrated that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Research indicates that certain pyrazole derivatives act as selective COX-2 inhibitors, which are critical in managing inflammation-related conditions. For instance, compounds similar to this compound have been reported to exhibit significant inhibition percentages in edema models compared to standard anti-inflammatory drugs like celecoxib .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Screening : A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent .

- Anti-inflammatory Evaluation : In a model of acute inflammation, the compound was tested for its ability to reduce paw edema in rats. Results indicated a significant reduction in inflammation markers, supporting its use as an anti-inflammatory agent .

Data Table: Biological Activities of this compound

Q & A

Basic Questions

Q. What are the common synthetic routes for ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of hydrazines with β-ketoesters or functionalization of pre-formed pyrazole cores. For example, bromination at the 5-position of the pyrazole ring (as in ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate) requires controlled stoichiometry and inert conditions to avoid side reactions like ester hydrolysis . Key factors include temperature control (0–50°C), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., trifluoroacetic acid for azide substitutions) . Yield optimization often requires purification via flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : 1H/13C NMR identifies substituent patterns (e.g., tert-butyl δ 1.4 ppm singlet; ester carbonyl δ ~160 ppm) and confirms regioselectivity in pyrazole substitution .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve torsional angles and confirm tert-butyl group conformation. Mercury software (CCDC) visualizes crystal packing and hydrogen-bonding networks .

- Mass spectrometry : HRMS validates molecular weight (e.g., m/z 271.1065 for C13H13N5O2) and fragmentation patterns .

Q. How is purity assessed, and what are common pitfalls in analytical validation?

- Methodological Answer : Purity is validated via HPLC (reverse-phase C18 columns, UV detection at 254 nm) and GC-MS (for volatile byproducts). Common pitfalls include:

- Residual solvent peaks (e.g., THF or DCM) masking low-concentration impurities.

- Overlapping signals in NMR due to rotatable bonds in the tert-butyl group .

- Baseline drift in chromatograms from insufficient column equilibration .

Q. What are the critical handling and storage considerations for this compound?

- Methodological Answer :

- Storage : -20°C under inert gas (argon) to prevent ester hydrolysis. Use amber glass vials to limit photodegradation .

- Safety : Wear nitrile gloves and P95 respirators during synthesis. Avoid skin contact (wash with 15% ethanol/water) and use fume hoods for azide-containing intermediates .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence crystal packing, and what computational tools aid in analysis?

- Methodological Answer : Graph set analysis (via Mercury) identifies motifs like R22(8) rings formed by N–H···O interactions between pyrazole NH and ester carbonyl groups . SHELXD/SHELXE resolve hydrogen-bond-driven twinning in high-symmetry crystals. Discrepancies between experimental and DFT-predicted H-bond angles (e.g., deviations >5°) may indicate solvent inclusion artifacts .

Q. What mechanistic insights explain its bioactivity in antimicrobial assays?

- Methodological Answer : The tert-butyl group enhances lipophilicity, improving membrane penetration (logP ~2.8). In vitro MIC assays against S. aureus (≤8 µg/mL) correlate with pyrazole ring coordination to bacterial metalloenzymes. Molecular docking (AutoDock Vina) predicts binding to E. coli dihydrofolate reductase (Ki ~120 nM), validated via ΔTm shifts in thermal shift assays .

Q. How do substituent variations (e.g., halogenation at C5) impact structure-activity relationships (SAR)?

- Methodological Answer : Bromine at C5 increases steric bulk, reducing IC50 in kinase inhibition assays (e.g., CDK2 inhibition from 450 nM to 220 nM). Fluorine substitution at C5 enhances metabolic stability (t1/2 >6 h in microsomes) but reduces solubility (logS -3.2). SAR studies use QSAR models (CoMFA) trained on IC50 data from 20+ analogs .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved in structural elucidation?

- Methodological Answer : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.